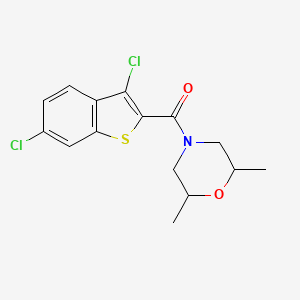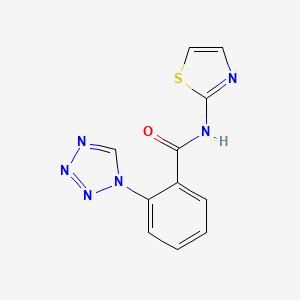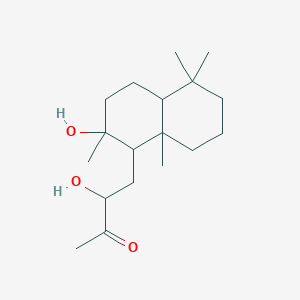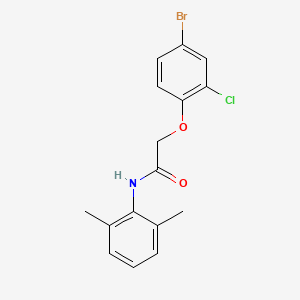
(3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two chlorine atoms on the benzothiophene ring and a morpholine moiety attached to the methanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenes and benzene derivatives.
Attachment of Morpholine Moiety: The morpholine moiety can be introduced through nucleophilic substitution reactions, where the morpholine ring is attached to the methanone group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for exploring biological pathways and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,6-Dichloro-1-benzothiophen-2-yl)methanone: Lacks the morpholine moiety.
(2,6-Dimethylmorpholin-4-yl)methanone: Lacks the benzothiophene core.
(3,6-Dichloro-1-benzothiophen-2-yl)(4-methylmorpholin-4-yl)methanone: Similar structure with a different substitution on the morpholine ring.
Uniqueness
(3,6-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to the combination of the benzothiophene core with the morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-8-6-18(7-9(2)20-8)15(19)14-13(17)11-4-3-10(16)5-12(11)21-14/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFDDQZGLSLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)

![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)
![3-{[(4-Butoxy-3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4941746.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![2-PHENYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE](/img/structure/B4941766.png)

